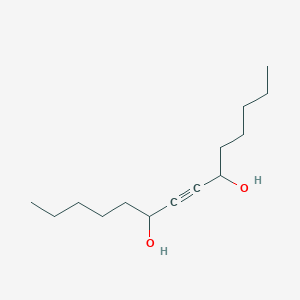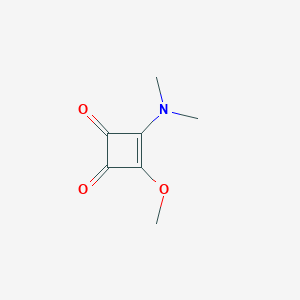
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as DMAD, is a highly reactive, electron-deficient dienophile that is widely used in organic synthesis. It is a cyclic compound that contains a cyclobutene ring, a methoxy group, and a dimethylamino group. DMAD is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions.
科学的研究の応用
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including as a reagent in organic synthesis, as a probe for studying chemical reactions, and as a building block for the synthesis of complex molecules. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the synthesis of natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
作用機序
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a highly reactive dienophile that undergoes cycloaddition reactions with dienes and other electron-rich species. The reaction proceeds through a concerted mechanism, in which the diene and the dienophile combine in a single step to form a cyclic intermediate. The reaction is highly exothermic and can be used to generate a variety of complex products.
生化学的および生理学的効果
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cells and organisms. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the development of new cancer therapies, as it can induce cell death in cancer cells. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has also been used in the study of neuronal signaling, as it can modulate the activity of certain ion channels.
実験室実験の利点と制限
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a versatile reagent that can be used in a variety of reactions. It is highly reactive and can be used in both inter- and intramolecular reactions. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is also relatively easy to synthesize and purify. However, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is highly reactive and can be difficult to handle. It can also be toxic to certain cells and organisms, which limits its use in certain applications.
将来の方向性
There are many potential future directions for the study and use of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione. One area of research is the development of new synthetic methodologies using 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione as a reagent. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can also be used in the synthesis of new materials with unique properties. Another area of research is the study of the mechanism of action of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione and its derivatives. This could lead to the development of new therapies for diseases such as cancer and neurological disorders. Finally, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione could be used as a probe for studying chemical reactions and as a building block for the synthesis of complex molecules.
合成法
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be synthesized by the reaction of dimethylamine with 2-methoxy-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction between the diene and the dienophile, followed by elimination of the Lewis acid to form the cyclobutene ring. The resulting 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be purified by distillation or chromatography.
特性
IUPAC Name |
3-(dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIXPMOZQIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

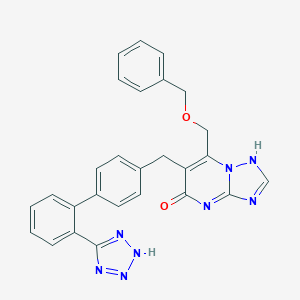
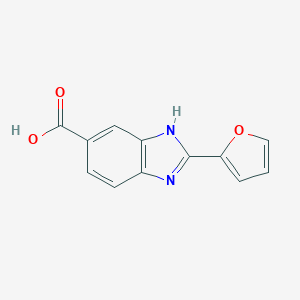
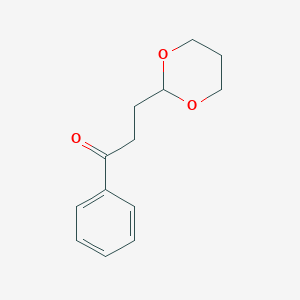
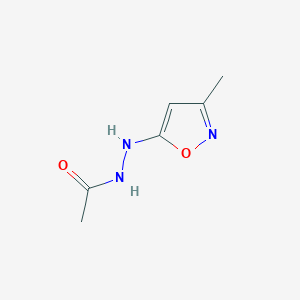
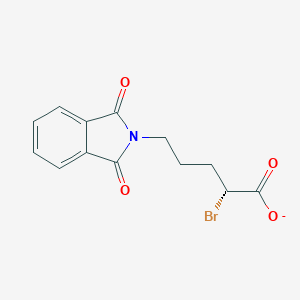
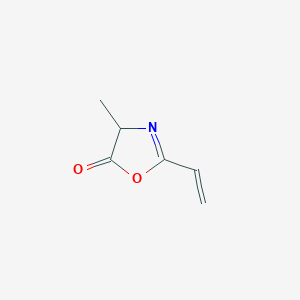
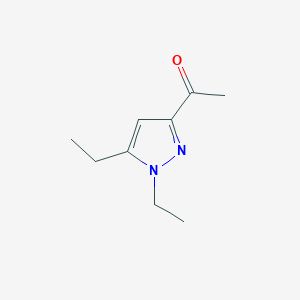
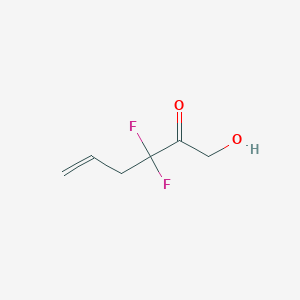

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)



